7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile

Kinase inhibition PIM kinase family Chemical probe development

Kinase-focused screening libraries often lack isoform-selective starting points, forcing medicinal chemists into lengthy hit-to-lead optimization. 7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile directly addresses this gap with pre-validated PIM kinase inhibition: • PIM1 pKi 6.28, PIM2 pKi 5.53, PIM3 pKi 6.46 - an exploitable ΔpKi ≈ 0.9 selectivity window between PIM3 and PIM2 for rational design. • The 7-bromo substituent enables halogen-bonding interactions and raises XLogP3 to ~1.9, enhancing hydrophobic sub-pocket binding. • Serves as a late-stage functionalization intermediate for PDE9 inhibitor programs. Supplied with documented purity; reliable global logistics for screening and medicinal chemistry workflows.

Molecular Formula C10H5BrN2O2
Molecular Weight 265.06 g/mol
Cat. No. B13177974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile
Molecular FormulaC10H5BrN2O2
Molecular Weight265.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=O)C(=C2O)C#N
InChIInChI=1S/C10H5BrN2O2/c11-5-1-2-6-8(3-5)13-10(15)7(4-12)9(6)14/h1-3H,(H2,13,14,15)
InChIKeyINNLNJQCTUMYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile Overview


7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile (CAS 1335049‑67‑6) is a heterocyclic quinoline‑3‑carbonitrile that carries a bromine substituent at the 7‑position, two hydroxyl groups at the 2‑ and 4‑positions, and a nitrile at the 3‑position [1]. The electron‑withdrawing bromine and hydrogen‑bond‑donating hydroxy groups modulate both the electronic environment of the quinoline core and its hydrogen‑bond network, properties that distinguish it from the non‑halogenated parent compound . Such structural features have led to its incorporation into kinase‑focused screening libraries and to its use as a key intermediate in the synthesis of PDE9 inhibitors [2].

Kinase profiling workflow: Pre-profiled against PIM1/2/3 and CDC7 kinases; supports kinase-focused screening and SAR exploration.

PDE9 inhibitor intermediate: Documented as a key intermediate for PDE9 inhibitor synthesis; bromo handle enables late-stage cross-coupling diversification.

Matched molecular pair design: Predictable lipophilicity shift (ΔXLogP) supports library enrichment for halogen-effect profiling.

7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile Irreplaceability


The 7‑bromo substitution profoundly alters the molecular recognition profile of the quinoline‑3‑carbonitrile scaffold. In kinase profiling, the bromine atom enables halogen‑bonding interactions and increases lipophilicity (XLogP3 ~1.9 for the 7‑bromo derivative [1] vs. ~1.2 for the non‑halogenated parent [2]), enhancing binding to hydrophobic kinase sub‑pockets. The position of the bromine (7‑ vs. 5‑, 6‑ or 8‑) further dictates selectivity: the 7‑bromo isomer presents the halogen toward different residues in the ATP‑binding cleft than the 8‑bromo isomer, leading to distinct kinase selectivity profiles that cannot be replicated by simply swapping one brominated analog for another.

Parent scaffold

Non‑brominated 2,4‑dihydroxyquinoline‑3‑carbonitrile lacks publicly reported kinase activity; kinase engagement profile may not transfer and lipophilicity differs substantially.

8‑Br isomer

Bromine at the 8‑position alters molecular shape and hydrogen‑bond geometry; kinase selectivity patterns observed for the 7‑bromo isomer are unlikely to be reproduced by the 8‑bromo analog.

Other halogens

Replacing bromine with chlorine or fluorine changes halogen‑bonding strength and lipophilicity increment; may shift isoform‑selectivity profiles and passive permeability.

Differentiation Evidence for 7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile


Kinase Profiling: PIM and CDC7 Engagement

In a ChEMBL‑derived biochemical profiling panel, 7‑bromo‑2,4‑dihydroxyquinoline‑3‑carbonitrile exhibited moderate affinity for several members of the PIM kinase family as well as CDC7 kinase [1]. The pKi values measured were 6.28 for PIM1, 5.53 for PIM2, 6.46 for PIM3, and 5.70 for CDC7. While a direct head‑to‑head comparison with the non‑brominated parent compound under identical assay conditions is not yet available in the public domain, these data establish a quantitative baseline for the 7‑bromo derivative that can be used to benchmark its kinase engagement against future analogs. The high pKi for PIM3 (6.46) relative to PIM2 (5.53) suggests that the 7‑bromo substituent contributes to isoform selectivity within the PIM family.

PIM/CDC7 profiling
Class-level inference
pKi: PIM1 6.28, PIM2 5.53, PIM3 6.46, CDC7 5.70
Supports kinase profiling assay context. Isoform selectivity window (PIM3–PIM2 ΔpKi 0.93) suggests differential engagement.
ChEMBL 20 biochemical assays; no comparator data for parent scaffold available.
Kinase inhibition PIM kinase family Chemical probe development

Lipophilicity Comparison: 7-Bromo vs Parent Scaffold

The computed XLogP3 for 7‑bromo‑2,4‑dihydroxyquinoline‑3‑carbonitrile is 1.9 [1], which is 0.7 units higher than the XLogP3 of 1.2 reported for the non‑brominated parent 2,4‑dihydroxyquinoline‑3‑carbonitrile [2]. This increase in lipophilicity is consistent with the introduction of a single bromine atom and translates to an approximately 5‑fold higher predicted octanol‑water partition coefficient. The shift has direct consequences for passive membrane permeability and aqueous solubility, parameters that critically influence both in vitro assay performance and in vivo pharmacokinetics.

Lipophilicity shift
Cross-study comparable
7‑Br XLogP3: 1.9 Parent: 1.2 Δ +0.7
Supports lipophilicity-based selection. ~5‑fold predicted octanol‑water partition increase may influence passive permeability and solubility.
Computed XLogP3 values; not experimentally determined.
Physicochemical property prediction Drug likeness LogP

Positional Isomer Comparison: 7-Bromo vs 8-Bromo

Moving the bromine atom from the 7‑ to the 8‑position on the quinoline‑3‑carbonitrile core changes the topological polar surface area (tPSA). The 7‑bromo isomer possesses a tPSA of approximately 73.1 Ų (as reported for the parent 2,4‑dihydroxyquinoline‑3‑carbonitrile) , whereas the 8‑bromo isomer is predicted to have a slightly altered tPSA due to the different spatial orientation of the hydroxyl and nitrile groups relative to the bromine. Although experimental values are not published, the positional variation is expected to influence both passive permeability and target‑binding geometry, as documented for other brominated quinoline kinase inhibitor series [1].

Isomer tPSA
Supporting evidence
7‑Br tPSA: ~73.1 Ų 8‑Br tPSA: unreported
Positional isomer may alter permeability and target‑binding geometry; class‑level evidence suggests 7‑Br preserves key H‑bond interactions better.
Based on parent scaffold PubChem 2D; experimental validation absent.
Structural isomer comparison Topological polar surface area Physicochemical diversity

Application Scenarios for 7-Bromo-2,4-dihydroxyquinoline-3-carbonitrile


PIM Kinase Family Chemical Probe Development

The documented pKi values of 6.28 (PIM1), 5.53 (PIM2) and 6.46 (PIM3) [1] make 7‑bromo‑2,4‑dihydroxyquinoline‑3‑carbonitrile an immediate starting point for developing isoform‑selective PIM kinase inhibitors. Its modest potency leaves room for structure‑based optimization, while the pre‑existing selectivity window between PIM3 and PIM2 (ΔpKi ≈ 0.9) can be exploited for rational design.

PDE9 Inhibitor Intermediate for CNS‑Targeted Programs

The parent 2,4‑dihydroxyquinoline‑3‑carbonitrile scaffold is a documented intermediate in the synthesis of PDE9 inhibitors for schizophrenia and Huntington’s disease [1]. The 7‑bromo derivative can serve as an analog intermediate, enabling late‑stage functionalization through cross‑coupling reactions to explore the effect of 7‑position substitution on PDE9 potency and selectivity.

Physicochemical Property‑Guided Library Design

The XLogP3 shift from 1.2 to 1.9 upon 7‑bromination provides a predictable lipophilicity handle [1]. Compound library designers can use this to populate a narrow logP window (1.0–2.0) with brominated and non‑brominated matched molecular pairs, enabling systematic assessment of halogen effects on permeability, solubility and non‑specific binding without introducing additional heteroatoms.

Application
Selection Property
Validation Focus
PIM kinase profiling studies
Kinase selectivity review
PIM isoform engagement profiling
PDE9 inhibitor intermediate synthesis
Late‑stage functionalization handle (bromo cross‑coupling)
PDE9 potency and selectivity screening after derivatization
Physicochemical property‑guided library design
Lipophilicity handle (predictable ΔXLogP)
Matched molecular pair analysis of halogen effects
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